molecular formula CH2N4S B8772707 1H-tetrazole-5-thiol

1H-tetrazole-5-thiol

Cat. No.: B8772707
M. Wt: 102.12 g/mol
InChI Key: JAAIPIWKKXCNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Research Perspectives on Tetrazole Heterocycles

The journey of tetrazole chemistry began in 1885 with the synthesis of the first derivative by Swedish chemist J. A. Bladin. nih.gov Initially, the high nitrogen content and inherent energetic properties of tetrazoles drew attention, leading to their investigation as components in explosives and rocket propellants. nih.gov These five-membered heterocyclic compounds, containing four nitrogen atoms, are not found in nature. nih.gov

Over time, the focus of tetrazole research has significantly shifted. In the mid-20th century, the discovery of their bioisosteric relationship with carboxylic acids marked a turning point. This means that the tetrazole ring can mimic a carboxylic acid group in biological systems, a property that has profound implications for drug design. This realization opened the floodgates for the exploration of tetrazoles in medicinal chemistry, leading to the development of numerous FDA-approved drugs containing this moiety. nih.gov The planar structure of the tetrazole ring helps to stabilize the electrostatic repulsion of negatively charged ions through electron delocalization, which is beneficial for receptor-ligand interactions.

Significance of the Thiol Moiety in Tetrazole Chemistry

The introduction of a thiol (-SH) group at the 5-position of the tetrazole ring, creating 1H-tetrazole-5-thiol, dramatically expands the synthetic and functional possibilities of this heterocycle. The thiol group is a versatile functional handle that can participate in a wide array of chemical reactions.

The thiol group's nucleophilicity allows for straightforward S-alkylation reactions, enabling the attachment of various organic substituents and the synthesis of a diverse library of derivatives. researchgate.netresearchgate.net This reactivity is fundamental to creating complex molecules with tailored properties. Furthermore, the thiol group can be oxidized to form disulfide bridges or further oxidized to sulfonic acids, providing additional avenues for molecular diversification. smolecule.com

Crucially, the nitrogen atoms of the tetrazole ring and the sulfur atom of the thiol group can act as ligands, coordinating with metal ions. smolecule.comresearchgate.net This has led to the development of numerous metal complexes with applications in catalysis and materials science. smolecule.comontosight.ai The ability of this compound and its derivatives to form stable complexes with various metals is a key area of ongoing research. smolecule.comontosight.ai

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is vibrant and multifaceted, with several key trends emerging.

Synthetic Methodology: Researchers are continuously developing more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the use of one-pot procedures and novel catalytic systems to improve yields and reduce reaction times. rsc.org For instance, a straightforward, metal-free, one-pot synthesis of alkyl 1H-tetrazol-5-yl thioethers from aldehydes and this compound has been developed. rsc.org

Medicinal Chemistry: The application of this compound derivatives in drug discovery remains a major focus. These compounds are being investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, and anti-inflammatory agents. researchgate.netontosight.ai For example, some 1-phenyl-1H-tetrazole-5-thiol derivatives have shown promising antibacterial activity. researchgate.net

Materials Science: The ability of this compound derivatives to act as ligands for metal ions is being exploited in the development of new materials. ontosight.aiontosight.ai Research is underway to create novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, sensing, and gas storage. For instance, 1-phenyl-1H-tetrazole-5-thiol has been used as a corrosion inhibitor for aluminum. fishersci.fichemicalbook.com

Catalysis: There is growing interest in the use of this compound derivatives as catalysts or as ligands in catalytic systems. A chitosan-supported 1-phenyl-1H-tetrazole-5-thiol ionic liquid copper(II) complex has been synthesized and used as a recyclable catalyst for the synthesis of arylaminotetrazoles. sci-hub.se

Multidisciplinary Research Relevance of this compound Derivatives

The versatility of this compound derivatives has led to their application across a wide range of scientific disciplines, highlighting their multidisciplinary relevance.

FieldRelevance of this compound DerivativesKey Research Findings
Medicinal Chemistry Serve as bioisosteres for carboxylic acids, leading to improved metabolic stability and bioavailability in drug candidates. nih.govDerivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. researchgate.netontosight.airesearchgate.net
Materials Science Act as ligands for the formation of coordination polymers and metal-organic frameworks (MOFs). smolecule.comontosight.aiUsed as effective corrosion inhibitors for metals like aluminum. fishersci.fichemicalbook.com
Organic Synthesis The thiol group serves as a versatile handle for various chemical transformations, including alkylation and oxidation. researchgate.netresearchgate.netsmolecule.comEnables the synthesis of complex heterocyclic compounds and serves as a precursor in important reactions like the Kocienski-modified Julia olefination. rsc.org
Catalysis Can be incorporated into catalytic systems, either as the catalyst itself or as a ligand to a metal center. sci-hub.seChitosan-supported copper complexes of 1-phenyl-1H-tetrazole-5-thiol have been shown to be efficient and recyclable catalysts. sci-hub.se
Coordination Chemistry The nitrogen and sulfur atoms can coordinate with a variety of metal ions, leading to the formation of stable complexes. smolecule.comresearchgate.netThe binding mode can be monodentate or bidentate, allowing for the creation of diverse metal-ligand architectures. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dihydrotetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N4S/c6-1-2-4-5-3-1/h(H2,2,3,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAIPIWKKXCNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)NNN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885066
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18686-81-2
Record name 1,2-Dihydro-5H-tetrazole-5-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18686-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Derivatization Strategies of 1h Tetrazole 5 Thiol

Classical Synthetic Approaches for 1H-Tetrazole-5-thiol

Traditional methods for synthesizing the this compound core have been well-established, providing a reliable foundation for accessing this important structural motif.

Reactions Involving Thiosemicarbazides and Subsequent Transformations

One of the classical routes to this compound derivatives involves the use of substituted thiosemicarbazides as starting materials. google.com A common approach begins with the reaction of a substituted thiosemicarbazide (B42300) with an aralkyl chloride. google.com This is followed by diazotization, often using reagents like sodium nitrite (B80452) in an acidic medium, which leads to the formation of a 5-aralkylthio-1H-tetrazole intermediate. google.com The final step involves the removal of the aralkyl group, typically through a reaction with a Friedel-Crafts catalyst, to yield the desired 1-substituted this compound. google.com

This multi-step process, while effective, often requires elevated temperatures and the isolation of intermediates. google.com For instance, the reaction of 4-methylthiosemicarbazide (B147232) with benzyl (B1604629) chloride is typically conducted under reflux, followed by diazotization at lower temperatures. google.com

Cycloaddition Reactions Employing Azides and Isothiocyanates

A widely utilized and often more direct method for the synthesis of 1-substituted-1H-tetrazole-5-thiols is the [3+2] cycloaddition reaction between an isothiocyanate and an azide (B81097) source. unilongindustry.comresearcher.life This reaction is a cornerstone in the synthesis of this class of compounds.

Sodium azide is a frequently employed azide source, and the reaction is often carried out in solvents like water or ethanol. thieme-connect.dersc.org The reaction of various isothiocyanates with sodium azide in water can lead to the formation of the corresponding 5-mercapto-1H-tetrazoles in nearly quantitative yields. researcher.life For example, 1-phenyl-5-mercaptotetrazole can be prepared through the cycloaddition of phenyl isothiocyanate and sodium azide. unilongindustry.com Other azide sources, such as trimethylsilyl (B98337) azide, have also been used. researcher.life While hydrazoic acid and trimethylsilyl azide can initially form thiatriazolamines, these can be isomerized to the more stable tetrazolethiols with the use of a base. thieme-connect.de

The general mechanism involves the 1,3-dipolar cycloaddition of the azide to the carbon-sulfur double bond of the isothiocyanate, which directly forms the tetrazole ring. researcher.life

Modern and Greener Synthetic Protocols for this compound and its Derivatives

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of this compound derivatives. These modern approaches aim to reduce reaction times, minimize waste, and broaden the scope of accessible molecules.

One-Pot Reaction Systems for Alkyl 1H-Tetrazol-5-yl Thioethers

One-pot syntheses have emerged as a powerful strategy to streamline the production of alkyl 1H-tetrazol-5-yl thioethers. rsc.orgrsc.org A notable metal-free, one-pot procedure involves the reaction of aldehydes with N-tosylhydrazine to generate N-tosylhydrazones in situ. rsc.org These intermediates are then reductively coupled with a this compound under basic conditions to afford the desired thioethers in high yields. rsc.orgrsc.org

This method avoids the pre-functionalization of starting materials and offers a straightforward route from readily available aldehydes. rsc.org The reaction conditions are typically optimized to achieve high efficiency, with parameters such as the stoichiometry of reactants, choice of base (e.g., LiOH), and solvent (e.g., dioxane) playing a crucial role. rsc.org

Catalytic Synthesis Routes for this compound Derivatives

The use of catalysts has significantly advanced the synthesis of this compound derivatives, offering improved reaction rates and yields. Both homogeneous and heterogeneous catalysts have been explored.

Palladium nanoparticles entrapped in an aluminum hydroxide (B78521) matrix (Pd/AlO(OH) NPs) have been successfully used to catalyze the synthesis of 5-substituted-1H-tetrazole derivatives from aryl aldehydes, sodium azide, and malononitrile. ias.ac.in This method provides good yields under thermal conditions. ias.ac.in

Nickel-based catalysts have also shown great promise. A magnetically recoverable nickel catalyst, prepared by immobilizing a nickel complex on functionalized Fe3O4 nanoparticles, has been employed for the synthesis of 5-substituted 1H-tetrazoles. researchgate.net This heterogeneous catalyst offers the advantage of easy separation and reusability for several cycles with minimal loss of activity. researchgate.net Another example is a chitosan-supported 1-phenyl-1H-tetrazole-5-thiol ionic liquid copper(II) complex, which has been used as an efficient heterogeneous catalyst for the [2+3] cycloaddition of arylcyanamides with sodium azide. sci-hub.se

Iodine has been utilized as a metal-free catalyst for the chemoselective hydroamination of styrene (B11656) derivatives with this compound, demonstrating high selectivity over sulfenylation. acs.org

Solvent-Free and Microwave-Assisted Synthetic Approaches

In line with the principles of green chemistry, solvent-free and microwave-assisted methods have been developed to synthesize 1H-tetrazole derivatives. These techniques often lead to shorter reaction times, reduced energy consumption, and cleaner reaction profiles.

Microwave irradiation has been effectively used to promote the synthesis of 5-substituted 1H-tetrazoles from various nitriles and sodium azide. mdpi.comlew.ro The use of microwave heating can significantly accelerate the reaction, often reducing reaction times to a matter of minutes. mdpi.comlew.ro For instance, the microwave-assisted synthesis of 5-substituted-1H-tetrazoles catalyzed by porous materials like H-Y and Al-MCM-41 has been reported to give products in short times with good to excellent yields. researchgate.net These catalysts are also reusable, adding to the sustainability of the protocol. researchgate.net

Solvent-free conditions, sometimes coupled with microwave irradiation, offer an even more environmentally benign approach. acs.org For example, the reaction between an azide and p-toluenesulfonyl cyanide can proceed under solvent-free conditions to yield 5-substituted-1H-tetrazoles in good yields with easy product separation.

Regioselective Functionalization and Derivatization of the this compound Scaffold

The presence of multiple reactive sites on the this compound molecule—specifically the exocyclic thiol group and the four nitrogen atoms of the heterocyclic ring—allows for diverse derivatization strategies. The regioselectivity of these reactions is a key aspect, enabling the synthesis of a wide array of functionalized tetrazole derivatives.

Alkylation and Arylation Reactions of the Thiol Group

The thiol group of this compound is a primary site for functionalization, readily undergoing alkylation and arylation reactions to form thioether derivatives. These reactions are typically nucleophilic substitutions where the thiol group, often deprotonated to the more nucleophilic thiolate, attacks an electrophilic carbon atom. smolecule.com

Classic methods for the S-alkylation of 1H-tetrazole-5-thiols involve the reaction with alkyl halides under basic conditions. rsc.org For instance, 1-aryltetrazole-5-thiols can be reacted with alkyl bromides using solid-liquid phase-transfer catalysis to produce 5-alkylthio-1-aryltetrazoles. researchgate.net A one-pot synthesis of alkyl 1H-tetrazol-5-yl thioethers has also been developed, proceeding through the reductive coupling of N-tosylhydrazones (generated in situ from aldehydes) with 1H-tetrazole-5-thiols under metal-free conditions. rsc.orgrsc.org

The reaction of 1-benzyl-1H-tetrazole-5-thiol with 1,3-dibromopropane (B121459) in tetrahydrofuran (B95107) is an example of thioalkylation, yielding 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole. researchgate.netglobalresearchonline.net This intermediate can then be further functionalized. Similarly, the reaction of 1-methyl-1H-tetrazole-5-thiol with epichlorohydrin (B41342) produces 1-((1-methyl-1H-tetrazol-5-yl)thio)-3-chloropropan-2-ol, demonstrating the ring-opening of epoxides by the thiol nucleophile. semanticscholar.org

Arylation of the thiol group can be achieved through various methods. For example, pentafluoropyridine (B1199360) reacts with 1-methyl-tetrazole-5-thiol in the presence of a base to yield 4-substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivatives, where the substitution occurs at the para position to the ring nitrogen. researchgate.net Cross-coupling reactions, such as the Heck reaction, can also be employed. For instance, 1-(2-iodophenyl)-1H-tetrazole-5-thiol can react with alkenes in the presence of a palladium catalyst to form substituted alkenes. smolecule.com

A summary of representative alkylation and arylation reactions is presented below:

Reactant 1Reactant 2ConditionsProduct
1-Aryltetrazole-5-thiolAlkyl bromideSolid-liquid PTC5-Alkylthio-1-aryltetrazole
Aldehyde, N-TosylhydrazineThis compoundLiOH, LiI, dioxane, 110°CAlkyl 1H-tetrazol-5-yl thioether
1-Benzyl-1H-tetrazole-5-thiol1,3-DibromopropaneTetrahydrofuran1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole
1-Methyl-1H-tetrazole-5-thiolEpichlorohydrinNeat1-((1-Methyl-1H-tetrazol-5-yl)thio)-3-chloropropan-2-ol
1-Methyl-tetrazole-5-thiolPentafluoropyridineBase4-((1-Methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine

Substitution Reactions on the Tetrazole Ring Nitrogen Atoms

The tetrazole ring of this compound contains four nitrogen atoms, which can also be sites for substitution reactions, although these are often more challenging to achieve regioselectively than S-alkylation. The position of substitution on the tetrazole ring can significantly influence the properties of the resulting molecule.

Alkylation of 5-substituted 1H-tetrazoles can lead to the formation of 2,5-disubstituted tetrazoles. A method for this transformation involves the diazotization of aliphatic amines, which has been shown to preferentially yield the 2,5-disubstituted product. organic-chemistry.org This approach can also be performed as a one-pot, multicomponent reaction starting from nitriles. organic-chemistry.org

The nitrogen atoms of the tetrazole ring can act as nucleophiles. For instance, in the presence of iodine as a catalyst, the N-atom of this compound can participate in a chemoselective hydroamination of styrenes. acs.org This reaction proceeds through a proposed mechanism where iodine activates the styrene to form a carbocation, which is then attacked by the nitrogen atom of the tetrazole. acs.org

The synthesis of 1-substituted tetrazole derivatives is a common strategy. For example, 1-benzyl-1H-tetrazole-5-thiol is prepared by refluxing benzyl isothiocyanate with sodium azide in water. researchgate.netglobalresearchonline.net Similarly, 1-(4-methylphenyl)-1H-tetrazole-5-thiol can be synthesized from 4-methylbenzonitrile and sodium azide. ontosight.ai The introduction of various substituents on the nitrogen atom allows for the tuning of the molecule's electronic and steric properties.

The following table summarizes some substitution reactions on the tetrazole ring:

Reactant 1Reactant 2ConditionsProduct
5-Substituted 1H-tetrazoleAliphatic amineOrganic nitrite2,5-Disubstituted tetrazole
This compoundStyreneIodine (catalyst)Hydroaminated product
Benzyl isothiocyanateSodium azideWater, reflux1-Benzyl-1H-tetrazole-5-thiol
4-MethylbenzonitrileSodium azideAcid1-(4-Methylphenyl)-1H-tetrazole-5-thiol

Formation of Bridged Thioether Systems

This compound and its derivatives are excellent building blocks for the construction of more complex molecular architectures, including bridged thioether systems. These systems often involve the linking of two or more tetrazole units through thioether bridges.

A straightforward method to create such systems is through the reaction of a tetrazole-thiol with a dihaloalkane. For example, reacting 1-phenyltetrazol-5-one with dibromoalkanes can lead to the formation of bis-tetrazoles. researchgate.net

Symmetrical bis-heterocycles can also be synthesized. The reaction of 1-methyl-1H-tetrazole-5-thiol with epichlorohydrin initially forms the S-alkylated product, which can then react with another molecule of the tetrazole-thiol to yield the symmetric 1,3-bis[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol. semanticscholar.org

Another example involves the construction of a molecule with two 1H-tetrazole rings linked by a phenylmethyl-sulfanyl bridge. vulcanchem.com This is achieved by coupling tetrazole-thiol intermediates with dihalogenated aromatic linkers, such as 1,3-bis(bromomethyl)benzene, in the presence of a base. vulcanchem.com

The kinetics of forming thioether linkages has also been studied. The reaction of 1-phenyl-1H-tetrazole-5-thiol sodium salt with 2,3-epoxides of 1,4-naphthoquinone (B94277) Diels-Alder adducts results in the formation of 2-thioether enediones. acs.org This reaction was found to be first order in both the epoxide and the mercaptan. acs.org

Examples of reactions leading to bridged thioether systems are provided below:

Reactant 1Reactant 2Product
1-Phenyltetrazol-5-oneDibromoalkaneBis-tetrazole
1-Methyl-1H-tetrazole-5-thiolEpichlorohydrin (followed by reaction with another thiol molecule)1,3-Bis[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol
Tetrazole-thiol intermediate1,3-Bis(bromomethyl)benzeneMolecule with two tetrazole rings linked by a phenylmethyl-sulfanyl bridge
1-Phenyl-1H-tetrazole-5-thiol sodium salt2,3-Epoxide of 1,4-naphthoquinone Diels-Alder adduct2-Thioether enedione

Chemical Reactivity and Mechanistic Investigations of 1h Tetrazole 5 Thiol

Tautomeric Equilibrium and its Influence on Reactivity (Thiol-Thione Isomerism)

1H-tetrazole-5-thiol exists in a tautomeric equilibrium between the thiol and thione forms. researchgate.netscience.gov The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the tetrazole ring. researchgate.netconicet.gov.ar It is generally accepted that the thione form is more stable for mercaptotetrazoles and similar heterocyclic compounds. researchgate.net

Theoretical studies using DFT/B3LYP calculations have investigated five possible tautomeric forms of tetrazole-5-thione: two thione forms and three thiol forms. nih.gov In the gas phase, the 1-methyl-1,4-dihydro-5H-tetrazole-5-thione tautomer is the most stable. core.ac.uk The stability of these tautomers has been found to be related to the resonance energy of the nitrogen lone pairs within the tetrazole ring. nih.gov

The tautomeric equilibrium plays a crucial role in the reactivity of this compound. science.gov For instance, in the solid state, 1-methyl-1H-tetrazole-5-thiol adopts a planar, dimeric arrangement through hydrogen bonding, with significant π-electron delocalization over the CN2S fragment. researchgate.net This delocalization affects its nucleophilic and electrophilic properties. The anionic form also shows extensive, though not uniform, π-electron delocalization. researchgate.net The specific tautomer present under reaction conditions can dictate the site of reaction, whether at the sulfur atom or one of the nitrogen atoms of the tetrazole ring.

Oxidation Pathways of the Thiol Group

Dimerization to Disulfanes

The thiol group of this compound and its derivatives can undergo oxidation to form a disulfide bond, resulting in the dimerization of the molecule. scirp.orgsmolecule.com This reaction is a common pathway for thiols and has been observed for various substituted 1H-tetrazole-5-thiols. For example, 1-phenyl-1H-tetrazole-5-thiol can be dimerized to 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane (B1208498). scirp.org This oxidative coupling can be catalyzed by metalloporphyrins in an alkaline methanol (B129727) solution under mild conditions. scirp.org The reaction proceeds through an active intermediate, an axially ligated complex, which then decomposes to form the disulfane. scirp.org The use of nitric acid in methylene (B1212753) chloride has also been reported for the oxidation of thiols to disulfides, offering an environmentally benign alternative. lookchem.com

The dimerization can also occur in situ during other reactions. For instance, 1H-tetrazole-5-thiols are prone to oxidation to their corresponding disulfides in the presence of iodine, which can be a competing reaction in processes like hydroamination. nih.govacs.org

Formation of Sulfoxides and Sulfonic Acids

Further oxidation of the thiol group can lead to the formation of sulfoxides and sulfonic acids. smolecule.com The oxidation of sulfides, derived from this compound, to sulfoxides is a key transformation. nih.gov Various oxidizing agents can be employed for this purpose. For instance, periodate (B1199274) has been used for the selective oxidation of sulfides to sulfoxides. acs.org More recently, metal-organic frameworks (MOFs), such as a Ni-ascorbic acid MOF, have been developed as heterogeneous catalysts for the selective oxidation of sulfides to their corresponding sulfoxide (B87167) derivatives. nih.gov

The formation of sulfonic acids represents a higher oxidation state of the sulfur atom. While the direct conversion of this compound to its sulfonic acid is less commonly detailed, the tetrazole ring is known to be compatible with the presence of a sulfonic acid group. google.com The synthesis of 5-substituted-1H-tetrazoles can be catalyzed by sulfonic acid functionalized reduced graphene oxide (SA-rGO), indicating the stability of the tetrazole moiety under acidic conditions provided by sulfonic acid groups. nih.govrsc.org

Nucleophilic Reactivity of the Thiol and Tetrazole Nitrogen Sites

This compound and its derivatives exhibit nucleophilic character at both the sulfur atom of the thiol group and the nitrogen atoms of the tetrazole ring. researchgate.net The thioanion generated from this compound is considered a weak nucleophile due to the electron-withdrawing nature of the tetrazole moiety. rsc.orgrsc.org

The thiol group can participate in nucleophilic substitution reactions with various electrophiles. smolecule.com For example, it can be alkylated to form thioethers. rsc.orgrsc.org A one-pot synthesis of alkyl 1H-tetrazol-5-yl thioethers has been developed from aldehydes and this compound via N-tosylhydrazones. rsc.orgrsc.org The thiol group can also react with epoxides, such as epichlorohydrin (B41342) and glycidol, to yield the corresponding thioethers. semanticscholar.org

The nitrogen atoms of the tetrazole ring also possess nucleophilic character and can participate in reactions. smolecule.comvulcanchem.com For instance, in the presence of iodine, the nitrogen atom of this compound can act as the nucleophile in the hydroamination of styrenes, leading to C-N bond formation in preference to C-S bond formation. nih.govacs.org This chemoselectivity is noteworthy given the propensity of the thiol to oxidize. nih.govacs.org The ambident nucleophilic nature of 1-phenyl-1H-tetrazole-5-thiol has been demonstrated in dehydrative nucleophilic substitutions with diarylmethanols, where either sulfur or nitrogen can act as the nucleophile depending on the reaction conditions. researchgate.net

Electrophilic Substitution Patterns of this compound Derivatives

The tetrazole ring in this compound derivatives is generally resistant to electrophilic substitution due to the presence of four nitrogen atoms, which are electron-withdrawing. However, electrophilic substitution can occur on derivatives of this compound. For instance, α-fluoro sulfones, which are valuable reagents in Julia-Kocienski olefination reactions, can be prepared by the metalation and subsequent electrophilic fluorination of 1-phenyl-1H-tetrazol-5-yl sulfones. nih.gov

In the broader context of tetrazole chemistry, the C5 position can be susceptible to electrophilic attack after deprotonation with a strong base. For example, the proton at the C5 position of substituted N-tetrazoles can be removed by n-butyllithium, and the resulting lithiated species can react with various electrophiles. mdpi.com While this is a general reaction for tetrazoles, it highlights a potential pathway for the functionalization of the tetrazole ring in derivatives of this compound.

Participation in Cycloaddition and Coupling Reactions

This compound and its derivatives are valuable participants in various cycloaddition and coupling reactions. The tetrazole ring itself can be formed via a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). beilstein-journals.org While this compound is typically used as a starting material rather than a product of such cycloadditions, its derivatives can be involved in subsequent transformations.

The thiol group is a key functional handle for coupling reactions. As mentioned previously, this compound can be coupled with aldehydes via their N-tosylhydrazones to form thioethers. rsc.orgrsc.org This represents a reductive coupling process. The thiol group also enables participation in cross-coupling reactions. For example, 1-(2-iodophenyl)-1H-tetrazole-5-thiol can be used in Heck reactions, coupling with alkenes in the presence of a palladium catalyst. smolecule.com

Furthermore, this compound derivatives have been utilized in the synthesis of catalysts for cycloaddition reactions. A chitosan-supported 1-phenyl-1H-tetrazole-5-thiol ionic liquid copper(II) complex has been prepared and used as a catalyst for the [2+3] cycloaddition of arylcyanamides with sodium azide to produce arylaminotetrazoles. sci-hub.se The nitrogen atoms of the tetrazole ring can also participate in cycloaddition reactions. vulcanchem.com

Below is an interactive table summarizing the reactivity of this compound:

Reaction TypeReactant(s)Product(s)Catalyst/Conditions
Tautomerism This compound1,2-dihydro-5H-tetrazole-5-thioneDependent on solvent, temperature
Dimerization 1-Phenyl-1H-tetrazole-5-thiol1,2-bis(1-Phenyl-1H-tetrazol-5-yl) disulfaneMetalloporphyrins, alkaline methanol
Oxidation Sulfides from this compoundSulfoxidesNi-ascorbic acid MOF
Nucleophilic Substitution This compound, AldehydesAlkyl 1H-tetrazol-5-yl thioethersN-Tosylhydrazine intermediate
Hydroamination This compound, StyrenesN-substituted tetrazolesIodine
Electrophilic Fluorination 1-Phenyl-1H-tetrazol-5-yl sulfonesα-Fluoro sulfonesMetalation, NFSI
Heck Coupling 1-(2-Iodophenyl)-1H-tetrazole-5-thiol, AlkenesSubstituted alkenesPalladium catalyst
[2+3] Cycloaddition Arylcyanamides, Sodium azideArylaminotetrazolesChitosan-supported Cu(II) complex

Coordination Chemistry of 1h Tetrazole 5 Thiol As a Ligand

Coordination Modes and Ligating Versatility of 1H-Tetrazole-5-thiol

The coordination behavior of this compound is complex, existing in tautomeric forms, primarily the thione and thiol forms. sjpas.com Deprotonation of the ligand leads to the formation of the tetrazole-5-thiolato anion, which acts as a versatile building block for various coordination architectures. rdd.edu.iq The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the presence of co-ligands, and the reaction conditions. researchgate.net

Monodentate Coordination through Sulfur or Nitrogen Atoms

This compound can act as a monodentate ligand, coordinating to a metal center through either the exocyclic sulfur atom or one of the nitrogen atoms of the tetrazole ring. researchgate.netresearchgate.net Coordination through the deprotonated sulfur atom is a common mode of binding, particularly with soft metal ions. rdd.edu.iqresearchgate.net For instance, in several palladium(II) and platinum(II) complexes, the ligand coordinates monodentately through the sulfur atom. sjpas.comresearcher.life This mode of coordination is also observed in mercury(II) complexes, where the ligand is bonded through the sulfur of the deprotonated thiol group. rdd.edu.iq

Alternatively, monodentate coordination can occur through a nitrogen atom of the tetrazole ring. researchgate.netresearchgate.net This has been observed in some palladium(II) complexes where linkage isomers exist, with the ligand binding through either the sulfur or a nitrogen atom. researcher.life The preference for sulfur or nitrogen coordination can be influenced by steric factors and the electronic properties of the metal center and other ligands present in the complex. researcher.life

Bidentate Chelation and Bridging Modes (S, N, S-S, N-N)

The presence of both sulfur and nitrogen donor atoms allows this compound to function as a bidentate ligand, either by chelating to a single metal center or by bridging two or more metal ions. researchgate.netresearchgate.net Bidentate chelation, involving both the sulfur and a nitrogen atom (typically N4), is a less common but reported coordination mode. researchgate.netajol.info

More frequently, the ligand acts as a bridging ligand. Bridging can occur in several ways:

S, N-bridging: The ligand can bridge two metal centers using the sulfur atom and one of the ring nitrogen atoms. researchgate.netlookchem.com This µ2-κN, κS bridging mode has been observed in a dinuclear cobalt complex. lookchem.com

S-S bridging: The ligand can bridge two metal centers solely through the sulfur atom. researchgate.net

N-N bridging: While less common, bridging through two different nitrogen atoms of the tetrazole ring is also a possibility in constructing polynuclear architectures.

In some instances, the ligand can adopt a µ-S,S bridging mode, as seen in a dinuclear cadmium complex. researchgate.net The flexibility of the ligand to adopt these varied bridging modes contributes significantly to the structural diversity of its metal complexes.

Multi-nuclear Coordination and Polymeric Architectures

The ability of this compound to act as a bridging ligand facilitates the formation of multi-nuclear complexes and coordination polymers. researchgate.netresearchgate.netresearchgate.net These extended structures can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D).

For example, one-dimensional looped chain structures have been observed in cobalt(II) and cadmium(II) complexes, where the metal centers are linked by the tetrazole-5-thiolato ligand. lookchem.com In these structures, 8-membered [M2S2C2N2] rings are formed. lookchem.com A two-dimensional coordination polymer of copper(I) with 1-phenyl-1H-tetrazole-5-thiol has been synthesized, where each copper ion is coordinated by two nitrogen atoms and two sulfur atoms from four different ligands. researchgate.net The formation of these polymeric architectures is a testament to the multidentate and versatile bridging capabilities of the this compound ligand. researchgate.netacs.org The resulting frameworks can exhibit interesting properties, such as porosity and potential for applications in materials science. acs.org

Synthesis and Structural Elucidation of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound ligands is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent. lookchem.com The resulting complexes are then characterized using a variety of analytical techniques to determine their structure and properties.

Complexes with Transition Metal Ions (e.g., Cu(I), Cu(II), Pt(II), Cd(II), Co(II), Hg(II))

A wide range of transition metal complexes with this compound and its derivatives have been synthesized and structurally characterized.

Copper(I) and Copper(II): Copper complexes of this compound have been extensively studied, leading to the formation of coordination polymers with interesting structural motifs. researchgate.netresearchgate.netscispace.com For instance, a two-dimensional copper(I) framework has been reported. researchgate.net In some cases, the interaction of 1-R-tetrazole-5-thiols with copper(II) chloride can lead to the formation of tetrazole complexes where the ligand is monodentate and coordinated through the N4 atom. researchgate.net

Platinum(II): Mixed-ligand complexes of platinum(II) containing 1-methyl-1H-tetrazole-5-thiol or 1-phenyl-1H-tetrazole-5-thiol and a phosphine (B1218219) co-ligand have been prepared. sjpas.com In these square planar complexes, the tetrazole-thiol ligand coordinates monodentately through the sulfur atom. sjpas.com

Cadmium(II): Cadmium(II) complexes often exhibit polymeric structures. researchgate.net For example, a one-dimensional polymeric complex of the type [Cd(μ-L)2]n has been synthesized. researchgate.net Dinuclear cadmium complexes with µ-S,S bridging have also been reported. lookchem.com

Cobalt(II): Cobalt(II) can form both dinuclear and polymeric complexes. A dinuclear Co(II) complex features µ2-κN, κS bridging by the 1-phenyl-1H-tetrazole-5-thiol ligand. researchgate.netlookchem.com A one-dimensional looped chain structure, isostructural with the corresponding cadmium(II) complex, has also been characterized. researchgate.netlookchem.com

Mercury(II): Mercury(II) complexes with 1-phenyl-1H-tetrazole-5-thiol have been synthesized, including a simple complex [Hg(ptt)2] and mixed-ligand complexes with phosphines. rdd.edu.iq In these complexes, the tetrazole ligand is typically bonded through the sulfur atom of the deprotonated thiol group, leading to a tetrahedral geometry around the Hg(II) ion. rdd.edu.iq

Table 1: Selected Transition Metal Complexes of this compound and its Derivatives

Metal Ion Complex Formula Coordination Mode of Tetrazole Ligand Structural Features
Cu(I) [Cu(C7H5N4S)]n µ4-κ3S:S:N:N' Two-dimensional coordination polymer
Pt(II) [Pt(mtz)2dppe] Monodentate (S-coordination) Square planar geometry, mixed-ligand complex
Cd(II) [Cd(ptt)2]n Bridging One-dimensional looped chain structure with 8-membered [Cd2S2C2N2] rings
Co(II) {[Co2(OH)2(2,2'-bipy)2(Hptt)2]·(ptt)2·(H2O)2} µ2-κN, κS bridging Dinuclear complex with short Co-Co distance

| Hg(II) | [Hg(κ1-ptt)2(diphos)] | Monodentate (S-coordination) | Tetrahedral geometry, mixed-ligand complex |

Ligand Exchange Reactions and Mixed-Ligand Complex Formation

Ligand exchange reactions provide a versatile route to synthesize mixed-ligand complexes of this compound. rdd.edu.iqumich.edu A common strategy involves first preparing a simple complex, such as [Hg(ptt)2], and then treating it with a co-ligand, like a diphosphine. rdd.edu.iq This results in the formation of mixed-ligand complexes of the type [Hg(κ1-ptt)2(diphos)]. rdd.edu.iq

Similarly, mixed-ligand palladium(II) and platinum(II) complexes have been synthesized by reacting a metal precursor with a mixture of this compound and another ligand, such as 2,2'-bipyridine (B1663995) or a diphosphine. researchgate.netacs.org The resulting complexes often exhibit interesting geometries and properties influenced by the combination of different ligands in the coordination sphere of the metal ion. researchgate.net The formation of linkage isomers has been observed in some palladium(II) mixed-ligand complexes, where the tetrazole ligand can coordinate through either the sulfur or a nitrogen atom, and these isomers may be in equilibrium in solution. researcher.life

Table 2: List of Compound Names

Compound Name
This compound
1,1′-diphenyl-5,5′-dithiodi-tetrazole
1-methyl-1H-tetrazole-5-thiol
1-phenyl-1H-tetrazole-5-thiol
2,2'-bipyridine
Cadmium
Cobalt
Copper
Mercury
Palladium
Platinum
[Cd(ptt)2]n
[Co(ptt)2]n
[Co2(OH)2(2,2'-bipy)2(Hptt)2]·(ptt)2·(H2O)2
[Cu(C7H5N4S)]n
[Hg(κ1-ptt)2]
[Hg(κ1-ptt)2(diphos)]

Influence of Substituents on Coordination Geometry and Stability

The coordination behavior of this compound is highly sensitive to the nature of the substituent at the N1 position of the tetrazole ring. Minor variations in the steric bulk and electronic properties of these substituents can profoundly impact the resulting coordination geometry, dimensionality, and stability of the metal complexes.

The steric hindrance of a substituent plays a critical role in defining the final structure. For instance, in a complex involving 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole, the bulky trifluoromethyl group at the ortho position of the phenyl ring causes a significant twist of 76.8° between the phenyl and tetrazole rings. nih.gov This steric constraint influences how the molecules pack in the crystal lattice. Similarly, the presence of ancillary ligands, which can be considered substituents within the coordination sphere, directs the final geometry. The reaction of 1-phenyl-1H-tetrazole-5-thiol (Hptt) with cadmium(II) and 2,2'-bipyridine results in a dinuclear complex, [Cd2I2(2,2'-bipy)2(ptt)2]. lookchem.com In contrast, in the absence of the chelating 2,2'-bipyridine ligand, an isostructural one-dimensional (1D) looped chain polymer, [Cd(ptt)2]n, is formed. lookchem.com This demonstrates that terminal chelating ligands can prevent the extension of the structure into higher-dimensional polymers. lookchem.com

The allyl group is another substituent that imparts unique coordination capabilities. Its olefinic C=C bond can participate in coordination with soft metal ions like Cu(I) and Ag(I), leading to the formation of π-complexes where the ligand coordinates through both the tetrazole nitrogen atoms and the allyl group's double bond. nih.govchem-soc.si

Table 1: Influence of Substituents on the Coordination Chemistry of this compound Derivatives
Ligand/Complex ComponentSubstituentMetal IonObserved Influence on Geometry and StabilityReference(s)
5-mercapto-1-(4-hydroxyphenyl)-1H-tetrazole-OH (on phenyl ring)Cu(I)Prevents incorporation of I⁻ ions into the coordination polymer compared to the unsubstituted phenyl analogue. researchgate.net researchgate.net
1-phenyl-1H-tetrazole-5-thiol2,2'-bipyridine (ancillary ligand)Cd(II)Leads to the formation of a discrete dinuclear complex instead of a 1D coordination polymer. lookchem.com lookchem.com
1-[2-(trifluoromethyl)phenyl]-1H-tetrazole-5-thiol-CF₃ (on phenyl ring)-Induces a significant twist (76.8°) between the phenyl and tetrazole rings due to steric hindrance. nih.gov nih.gov
1-(prop-2-en-1-yl)-1H-tetrazole-5-thiolAllyl groupCu(I), Ag(I)Allows for π-coordination through the C=C double bond in addition to N-donor coordination. chem-soc.si chem-soc.si
Ancillary phosphine ligandsElectron-withdrawing groupsIr(III)Increases the rate of complex formation and stabilizes the resulting iridium-phosphine bond. nih.gov nih.gov

Supramolecular Assembly and Hydrogen Bonding Networks in Coordination Compounds

The coordination complexes of this compound and its derivatives frequently engage in extensive supramolecular assembly, driven primarily by hydrogen bonding and other non-covalent interactions like π-π stacking. tandfonline.comvulcanchem.com These interactions are crucial in organizing the individual coordination units—whether they are discrete molecules, 1D chains, or 2D layers—into robust, higher-dimensional architectures.

Hydrogen bonding is a dominant force in the crystal engineering of these compounds. The tetrazole ring itself provides multiple nitrogen atoms that can act as hydrogen bond acceptors, while the thiol group (or its deprotonated thiolate) and substituents can participate as either donors or acceptors. In the crystal structure of a complex containing 1-phenyl-1H-tetrazole-5-thiol, water molecules and uncoordinated ligands form supramolecular channels stabilized by O-H···N and N-H···S hydrogen bonds. lookchem.com The presence of these hydrogen-bonded water molecules was found to lower the thermal decomposition temperature of the complex. lookchem.com

The type of hydrogen bonding can be quite diverse and is influenced by the substituents present. In the structure of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole, weak C—H⋯N and C—H⋯F interactions link the molecules into a three-dimensional network. nih.gov The study of ionic liquid-like salts formed from 1-phenyl-1H-tetrazole-5-thiol and amines revealed extensive and relatively rare charge-assisted N–H⋯S hydrogen bonds. rsc.org These interactions, along with supportive C–H⋯π contacts, were shown to be a primary driving force in the thermal behavior of the salts. rsc.org

In addition to hydrogen bonding, π-π stacking interactions between the phenyl and/or tetrazole rings are significant in stabilizing the supramolecular structures. vulcanchem.com For example, molecules of 1,1'-diphenyl-5,5'-dithiodi-tetrazole, formed from the in situ oxidative coupling of Hptt, pack into a 3D supramolecular network through π-π interactions. lookchem.com In copper(I) complexes with 1-phenyl-1H-tetrazole-5-thiolate, 2D layers are formed through coordination bonds, and these layers then stack along the crystallographic axis via van der Waals interactions to create the final 3D structure. researchgate.net The phenyl substituent is often introduced specifically to provide these supramolecular recognition sites (π-π and C-H···π), which help to stabilize the resulting complexes. lookchem.com

The interplay of these non-covalent forces dictates the final packing and properties of the material. The combination of coordination bonds, hydrogen bonding, and π-π stacking allows for the construction of intricate and stable multi-dimensional frameworks from relatively simple building blocks.

Table 2: Key Hydrogen Bonding Interactions in the Supramolecular Assembly of this compound Compounds
Compound/Complex TypeInteracting GroupsType of InteractionStructural RoleReference(s)
Cobalt(II) complex with HpttH₂O, ptt⁻, OH⁻O-H···N, N-H···SFormation of supramolecular channels, stabilization of the crystal lattice. lookchem.com
5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazoleC-H (allyl), N (tetrazole)C—H⋯NLinks independent molecules into layers. nih.gov
5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazoleC-H (allyl), F (trifluoromethyl)C—H⋯FInterconnects molecular layers into a 3D network. nih.gov
Triethylammonium salt of 1-phenyl-1H-tetrazole-5-thiolN-H⁺ (cation), S⁻ (anion)Charge-assisted N–H⋯SPrimary interaction forming a uniform network, influencing thermal properties. rsc.org
Triethylammonium salt of 1-phenyl-1H-tetrazole-5-thiolC-H (cation), π-system (anion)C–H⋯πSupportive interaction in building the supramolecular assembly. rsc.org

Advanced Research Applications of 1h Tetrazole 5 Thiol and Its Derivatives

Catalysis and Organometallic Applications

The unique structural features of 1H-tetrazole-5-thiol and its derivatives, particularly the presence of multiple nitrogen atoms and a sulfur atom, make them versatile ligands in the field of catalysis and organometallic chemistry. These compounds can coordinate to metal centers in various ways, influencing the electronic and steric environment of the catalyst and thereby its activity and selectivity.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

This compound and its derivatives are effective ligands for a variety of metal-catalyzed reactions. researchgate.netsmolecule.comsmolecule.com They can act as ligands in both homogeneous and heterogeneous catalysis, with applications ranging from cross-coupling reactions to the synthesis of complex organic molecules. researchgate.netsmolecule.comsmolecule.com The tetrazole ring, with its four nitrogen atoms, provides multiple coordination sites, and the thiol group can also bind to metal ions. researchgate.netsmolecule.com

In homogeneous catalysis, these ligands can be modified to tune the solubility and catalytic properties of the resulting metal complexes. For instance, the introduction of different substituents on the tetrazole ring can alter the electronic properties of the ligand, which in turn affects the catalytic activity of the metal center.

In heterogeneous catalysis, this compound derivatives can be immobilized on solid supports, such as chitosan (B1678972), to create recyclable catalysts. sci-hub.se This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts. sci-hub.se For example, a chitosan-supported 1-phenyl-1H-tetrazole-5-thiol ionic liquid copper(II) complex has been shown to be an efficient and reusable catalyst for the synthesis of arylaminotetrazoles. sci-hub.se

The versatility of this compound and its derivatives as ligands is further demonstrated by their ability to form coordination polymers with various metal ions. lookchem.comresearchgate.net These coordination polymers can exhibit interesting structural and functional properties, with potential applications in catalysis and materials science. lookchem.comresearchgate.net

Catalytic Oxidative Coupling Reactions

This compound and its derivatives have been utilized in catalytic oxidative coupling reactions. A notable example is the dimerization of 1-phenyl-1H-tetrazole-5-thiol (HL) to form 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane (B1208498) (L-L). scirp.org This reaction can be catalyzed by metalloporphyrins in an alkaline methanol (B129727) solution under mild conditions. scirp.org

The catalytic activity in this reaction is influenced by the nature of the metal in the porphyrin catalyst and the substituents on the porphyrin ring. scirp.org Manganese-porphyrin catalysts, particularly those with electron-donating groups, have shown high conversions of HL. scirp.org The proposed mechanism involves the formation of an axially ligated complex, RS-Mn(III)THPP, which then decomposes to a Mn(II)THPP molecule and a stable radical that couples to form the disulfide. scirp.org The deactivated Mn(II)TPP is then re-oxidized by air to the active Mn(III)TPP species, allowing for a continuous catalytic cycle. scirp.org

The following table summarizes the catalytic activities of different manganese-based catalysts in the oxidative coupling of 1-phenyl-1H-tetrazole-5-thiol.

CatalystConversion of HL (%)Selectivity for L-L (%)
THPPMnCl57.6100
T(p-OCH3)PPMnCl65.2100
T(p-CH3)PPMnCl60.1100
T(p-NO2)PPMnCl15.3100
T(p-COOH)PPMnCl10.5100
Mn(OAc)25.8100
MnCl23.2100
Data from a study on the dimerization of 1-phenyl-1H-tetrazole-5-thiol over metalloporphyrin catalysts. scirp.org

Cycloaddition Reactions Mediated by this compound-based Catalysts

Catalysts based on this compound have been developed for cycloaddition reactions. One such application is the synthesis of arylaminotetrazoles through a [2+3] cycloaddition reaction of arylcyanamides and sodium azide (B81097). sci-hub.se A chitosan-supported 1-phenyl-1H-tetrazole-5-thiol ionic liquid copper(II) complex (CS@Tet-IL-Cu(II)) has proven to be an effective and reusable heterogeneous catalyst for this transformation. sci-hub.se

The reaction proceeds efficiently in DMF, and the nature of the substituent on the arylcyanamide influences the isomeric product formed. sci-hub.se Arylcyanamides with electron-withdrawing groups tend to produce 5-arylamino-1H-tetrazole (isomer A), while those with electron-donating groups yield 1-aryl-5-amino-1H-tetrazole (isomer B). sci-hub.se The catalyst can be recovered and reused multiple times without a significant loss in its catalytic performance. sci-hub.se

This catalytic system highlights the potential of using modified biopolymers like chitosan as supports for creating sustainable and efficient catalysts for important organic transformations. sci-hub.se

Materials Science and Engineering

The ability of this compound and its derivatives to coordinate with a wide range of metal ions has led to their exploration in materials science for the development of novel functional materials. lookchem.comresearchgate.net Furthermore, their chemical properties make them suitable for applications in surface chemistry, particularly in the area of corrosion inhibition. evitachem.comfishersci.ca

Development of Functional Materials and Coordination Polymers

This compound and its derivatives are excellent building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). lookchem.comresearchgate.net These materials are of great interest due to their diverse structures and potential applications in areas such as catalysis, gas storage, and luminescence. lookchem.comacs.org

The coordination of 1-phenyl-1H-tetrazole-5-thiol (Hptt) with various metal ions like cobalt(II) and cadmium(II) has led to the synthesis of new coordination complexes with interesting structural features. lookchem.com For example, complexes have been synthesized that exhibit one-dimensional looped chain structures. lookchem.com The resulting materials can display intriguing magnetic and fluorescent properties. lookchem.com Some cobalt-based complexes show strong antiferromagnetic interactions, while certain cadmium-based compounds exhibit blue light emission in the solid state. lookchem.com

The versatility of the tetrazole-thiol ligand allows for different coordination modes, which contributes to the structural diversity of the resulting coordination polymers. researchgate.net The specific reaction conditions, such as the solvent system and the presence of co-ligands, can also influence the final structure and properties of the material. researchgate.net

Applications in Corrosion Inhibition Research and Surface Chemistry

This compound and its derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic media. evitachem.comfishersci.caresearchgate.net Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that hinders the corrosion process. evitachem.comresearchgate.net

The adsorption of these molecules on the metal surface is a key aspect of their inhibitory action. Both the tetrazole ring and the thiol group can participate in the interaction with the metal. evitachem.com The adsorption process can involve both physisorption and chemisorption, and it has been found to often obey the Langmuir adsorption isotherm. researchgate.net

For instance, 1-phenyl-1H-tetrazole-5-thiol has been shown to be a highly effective corrosion inhibitor for Q235 steel in a 1 M HCl solution, reaching an inhibition efficiency of 97.1% at a concentration of 5 mM. researchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed that these compounds act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.net Theoretical studies using quantum chemical calculations and molecular dynamics simulations have further elucidated the adsorption mechanism and the relationship between the molecular structure of the inhibitor and its performance. researchgate.net

The following table presents data on the corrosion inhibition efficiency of 1-phenyl-1H-tetrazole-5-thiol for Q235 steel in 1 M HCl at different concentrations.

Concentration (mM)Inhibition Efficiency (%)
0.185.3
0.592.6
1.095.4
2.096.5
5.097.1
Data from a study on the corrosion inhibition of Q235 steel by 1-phenyl-1H-tetrazole-5-thiol in 1 M HCl. researchgate.net

Exploration in Non-Linear Optical Materials

The unique electronic structure of the tetrazole ring, combined with the versatility of the thiol group, makes this compound and its derivatives intriguing candidates for the development of non-linear optical (NLO) materials. Research in this area explores how these molecules and their coordination complexes can interact with intense light to produce a variety of optical phenomena. NLO materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical power limiting.

The investigation into tetrazole derivatives for NLO applications often focuses on creating noncentrosymmetric structures, a key requirement for second-order NLO effects. One approach involves synthesizing coordination complexes with metal centers. For instance, two new zinc compounds, [Zn₂(mtz)(nic)₂(OH)]n·0.5nH₂O and [Zn(phtz)(nic)]₂n (where Hmtz is 5-methyltetrazole (B45412) and Hphtz is 5-phenyltetrazole), have been synthesized using a dual-ligand strategy. X-ray diffraction analysis confirmed that both compounds have a noncentrosymmetric polar packing arrangement, which is essential for exhibiting second-order NLO properties. acs.org The introduction of secondary pyridyl-1H-tetrazole derivatives into Keggin-Ag-(1,10-phenanthroline) systems is another strategy being explored for its potential in nonlinear optics. researchgate.net

Furthermore, functionally substituted 5-alkyltetrazoles have demonstrated NLO capabilities. The compound 2,2,3-trimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)butanenitrile, a novel substituted 5-alkyltetrazole, was found to exhibit frequency doubling when its polycrystalline form was irradiated with a YAG:Nd pulsed laser (λ = 1064 nm). researchgate.net This second-harmonic generation (SHG) is a direct manifestation of NLO behavior. The development of organometallic acetylide complexes and dendrimers is also a significant area of research for creating high-performance optical power limiting (OPL) materials, which protect sensitive optical equipment from high-intensity laser beams. researchgate.net These studies collectively highlight the potential of designing and synthesizing this compound derivatives to create a new class of materials for advanced optical technologies. researchgate.netrsc.orgmdpi.com

Applications in Advanced Organic Synthesis and Building Block Chemistry

The reactive nature of both the tetrazole ring and the thiol group makes this compound a highly versatile building block in organic synthesis. smolecule.com It serves as a precursor for a wide array of more complex molecules, particularly various heterocyclic systems and reagents for specialized synthetic methodologies.

Precursors for Heterocyclic Compounds and Complex Molecular Structures

This compound and its derivatives are fundamental starting materials for constructing a variety of complex molecular architectures. Their utility stems from the reactive thiol and the stable, electron-rich tetrazole ring. smolecule.com They are particularly valuable as intermediates in the synthesis of pharmaceuticals, such as certain cephalosporin (B10832234) antibiotics that feature a (1-H-tetrazole-5-thio)methyl group at the 3-position of the cephalosporin core. google.com

A straightforward one-pot procedure allows for the synthesis of alkyl 1H-tetrazol-5-yl thioethers by reacting aldehydes with this compound. rsc.org These thioethers are not only valuable in their own right but also serve as key structural motifs in numerous bioactive compounds. rsc.org For example, 1-phenyl-1H-tetrazole-5-thiol has been employed in the synthesis of complex oxacyclic building blocks through stereoselective radical cyclization and olefin metathesis reactions. chemicalbook.comfishersci.fi

The compound also facilitates the creation of larger, more intricate heterocyclic systems. In one synthetic route, 1-phenyl-1H-tetrazole-5-thiol is reacted with propargyl bromide to form 1-phenyl-5-(prop-2-yn-1-ylthio)-1H-tetrazole. researchgate.net This alkyne-functionalized tetrazole can then undergo copper-catalyzed "click chemistry" with azides to produce novel tetrazolyl-1,2,3-triazole linked scaffolds, demonstrating the modularity of this building block approach. researchgate.net

This compound DerivativeReagentsResulting Structure/CompoundApplication AreaReference(s)
This compoundAldehydes, N-tosylhydrazineAlkyl 1H-tetrazol-5-yl thioethersBioactive compound synthesis rsc.org
1-Phenyl-1H-tetrazole-5-thiolVarious (for radical cyclization)Oxacyclic building blocksComplex molecule synthesis chemicalbook.comfishersci.fi
1-Phenyl-1H-tetrazole-5-thiolPropargyl bromide, AzidesTetrazolyl 1,2,3-triazole linked scaffoldsMedicinal chemistry researchgate.net
1H-Tetrazole-5-thiols-Intermediates for cephalosporinsAntibiotics google.com

Utility in Julia Olefination and Related Methodologies

Derivatives of this compound are pivotal in the Julia-Kocienski olefination, a powerful and widely used method for carbon-carbon double bond formation. This reaction is particularly noted for its ability to construct internal olefins with high E-selectivity. rsc.org

The key reagents for this reaction are heterocyclic sulfones. This compound derivatives serve as the precursors to these essential sulfones. The synthesis typically involves S-alkylation of the tetrazole-thiol followed by oxidation of the resulting sulfide (B99878) to the corresponding sulfone. nih.govcas.cn For instance, 1-tert-butyl-1H-tetrazol-5-yl fluoromethyl sulfone, prepared from 1-tert-butyl-1H-tetrazole-5-thiol, is used in Julia-Kocienski olefinations to synthesize monofluorinated alkenes. cas.cn Similarly, 1-phenyl-1H-tetrazole-5-thiol (PT-thiol) is a common starting material for preparing various sulfone reagents. nih.govoregonstate.edu

The steric and electronic properties of the tetrazole moiety play a crucial role in controlling the stereoselectivity of the olefination. Studies have examined how substituents on the phenyl ring of phenyltetrazole sulfones influence the E/Z ratio of the alkene product. acs.org For example, research on the total synthesis of complex natural products like oxo-prothracarcin and boseongazepine B utilized sterically demanding phenyltetrazole sulfones to achieve the desired stereochemistry in a late-stage Julia-Kocienski olefination. acs.org The reaction of these sulfones with aldehydes or ketones, typically mediated by a base like lithium hexamethyldisilazide (LHMDS), generates the target olefins. nih.govcas.cn

This compound PrecursorDerived Julia-Kocienski ReagentCarbonyl PartnerProduct TypeReference(s)
1-tert-Butyl-1H-tetrazole-5-thiol (TBT-SH)1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone2-NaphthaldehydeMonofluorinated alkene cas.cn
1-Phenyl-1H-tetrazole-5-thiol (PT-thiol)Benzotriazole-substituted sulfoneAldehydes and ketonesN1-vinyl benzotriazoles nih.gov
1-Phenyl-1H-tetrazole-5-thiol (PT-thiol)Substituted phenyltetrazole sulfonesTricyclic trioneOxo-prothracarcin (natural product) acs.org
1H-Tetrazole-5-thiolsAlkyl 1H-tetrazol-5-yl thioethers (sulfone precursors)General aldehydes/ketonesInternal olefins rsc.org

Analytical Method Development and Chemo/Biosensors

The ability of the this compound scaffold to form stable complexes with various ions, particularly metals, has led to its application in the development of analytical methods and chemical sensors. The thiol group and nitrogen atoms of the tetrazole ring act as effective coordination sites.

Spectrophotometric and Electrochemical Detection Methods

1-Phenyl-1H-tetrazole-5-thiol is a recognized reagent in analytical chemistry for the spectrophotometric determination of specific metal ions. ontosight.ai It has been successfully used to quantify palladium (Pd) and bismuth (Bi) at trace levels. chemicalbook.comfishersci.finih.gov The reaction between the tetrazole thiol and the metal ions forms a colored chelate, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the metal ion.

A notable application involves a solid-phase extraction method for the preconcentration and subsequent determination of cadmium(II) and lead(II) ions. arabjchem.org In this method, the metal ions are chelated with 1-phenyl-1H-tetrazole-5-thiol and adsorbed onto a polymeric resin. After elution, their concentration is measured by flame atomic absorption spectrometry (FAAS). The method's efficiency is highly dependent on parameters such as pH and the amount of the chelating agent. arabjchem.org

Electrochemical techniques are also employed to study and detect this compound and its derivatives. Cyclic voltammetry was used to investigate the mechanism of the catalytic dimerization of 1-phenyl-1H-tetrazole-5-thiol over metalloporphyrin catalysts. scirp.org Furthermore, electrochemical polarization measurements have been used to evaluate the corrosion inhibition properties of 1-phenyl-1H-tetrazole-5-thiol on copper-nickel alloys, demonstrating its utility in materials science analysis. researchgate.net

Analytical MethodAnalyteRole of this compound DerivativeReference(s)
SpectrophotometryPalladium (Pd), Bismuth (Bi)Chelating agent forming a colored complex chemicalbook.comfishersci.fiontosight.ai
Solid Phase Extraction - FAASCadmium (Cd), Lead (Pb)Chelating agent for preconcentration arabjchem.org
Cyclic Voltammetry1-Phenyl-1H-tetrazole-5-thiolAnalyte in mechanistic study scirp.org
Electrochemical PolarizationCorroding Alloy SurfaceCorrosion inhibitor being studied researchgate.net
HPLC1-Methyl-1H-tetrazole-5-thiolAnalyte in biological plasma nih.gov

Sensing Applications in Chemical Analysis

The chelating properties of this compound derivatives make them excellent candidates for the development of chemo/biosensors, particularly for detecting heavy metal ions, which are significant environmental pollutants. These sensors operate by converting the recognition of an analyte (the metal ion) into a measurable signal.

A prime example is the use of 1-phenyl-1H-tetrazole-5-thiol as a ligand for the sensitive detection of cadmium(II) and lead(II). arabjchem.org By forming a stable complex with these metal ions, the tetrazole derivative enables their separation and preconcentration from a sample, thereby lowering the detection limit. The optimal conditions for sensing Cd(II) and Pb(II) using this system were found to be at a pH of 6.5 with 4.5 mg of the 1-phenyl-1H-tetrazole-5-thiol ligand. arabjchem.org

The versatility of the tetrazole-thiol structure allows for its incorporation into more complex sensor designs. Research has shown that complexes of 1-phenyl-1H-tetrazole-5-thiol with cadmium are of interest, and related studies have focused on designing fluorescent chemosensors for heavy metals. researchgate.net The development of colorimetric chemosensors, such as those based on novel azo-dye quinazolinones, for detecting ions like cobalt and ferrous ions, further illustrates the broad potential of organosulfur compounds in sensor technology. google.com The synthesis of platinum(II) complexes with 1-methyl-1H-tetrazole-5-thiol also points toward applications in creating specialized sensing materials. google.com These applications leverage the specific and strong interactions between the tetrazole-thiol moiety and target analytes to create selective and sensitive analytical tools.

Proteomics Research Applications (for specific derivatives)

Derivatives of this compound are emerging as versatile tools in the field of proteomics. smolecule.com Their unique chemical properties are harnessed to create sophisticated probes for studying protein-protein interactions (PPIs), protein structure, and function. smolecule.comd-nb.info One of the most powerful applications is in photo-affinity labeling, where tetrazole-based photo-cross-linkers can be activated by light to form covalent bonds with interacting proteins. d-nb.infonih.gov This allows for the capture of transient or weak interactions that are often difficult to detect using traditional methods. acs.org Researchers have developed genetically encoded tetrazole-based cross-linkers that can be incorporated into proteins at specific sites, offering precise control over the cross-linking process. nih.govacs.org

Utilization as Cleavable Cross-Linkers for Protein Interaction Studies

A significant advancement in proteomics has been the development of cleavable cross-linkers, which simplify the identification of interacting proteins by mass spectrometry. austinpublishinggroup.com Tetrazole derivatives have been engineered to incorporate cleavable moieties, combining the ability to capture protein complexes with a subsequent, controlled release of the binding partners. nih.gov This two-stage process is particularly valuable for the characterization of interaction interfaces. nih.gov

A notable class of such compounds includes genetically encoded 2-aryl-5-carboxytetrazole-lysine analogs (ACTKs). acs.org While many ACTKs like N-methylpyrroletetrazole-lysine (mPyTK) form robust cross-links, they are not readily cleavable. acs.org To address this, researchers have synthesized derivatives with built-in cleavage sites. nih.gov

One prominent example is a γ-seleno-substituted N-methylpyrroletetrazole-lysine, known as mPyTSeK. nih.gov This derivative functions as a site-selective photo-cross-linker that can be cleaved under mild oxidative conditions. nih.gov The incorporation of a selenium atom into the linker provides a specific site for cleavage. nih.gov

Detailed Research Findings:

In one study, the utility of mPyTSeK was demonstrated using the glutathione (B108866) S-transferase (GST) dimer. nih.gov The mPyTSeK was genetically incorporated into the GST protein. nih.gov Upon photoirradiation with UV light, the GST monomers were efficiently cross-linked to form a stable dimer. nih.gov Subsequently, this cross-linked dimer was treated with a mild solution of hydrogen peroxide (H₂O₂). nih.gov SDS-PAGE analysis confirmed the complete disappearance of the dimer and the reappearance of the monomer, demonstrating the effective cleavage of the selenium-carbon bond within the cross-linker. nih.gov

Further research showcased the application of this cleavable cross-linker in a more complex biological context. nih.gov The adaptor protein Grb2, which is involved in cellular signaling pathways, was encoded with mPyTSeK. nih.gov This modified Grb2 protein was then used to "capture" its interacting partner, the Epidermal Growth Factor Receptor (EGFR), from mammalian cell lysates upon photo-cross-linking. nih.gov The resulting Grb2-EGFR complex was covalently linked. nih.gov Following the capture, the complex was treated with H₂O₂, which cleaved the cross-linker and released the EGFR protein. nih.gov This experiment successfully demonstrated the ability of mPyTSeK to be used for the in vitro capture and subsequent release of protein interaction complexes, facilitating the identification of protein partners. nih.gov

The development of such cleavable tetrazole-based cross-linkers represents a sophisticated strategy for mapping dynamic protein-protein interactions. nih.govacs.org

Interactive Data Table: Tetrazole-Based Cleavable Cross-Linkers

Derivative NameAbbreviationKey FeatureCleavage ConditionApplication Example
γ-seleno-substituted N-methylpyrroletetrazole-lysinemPyTSeKGenetically encoded, photo-activatable, selenoether bondMild oxidation (e.g., 8 mM H₂O₂)Cleavage of GST dimer; Capture/release of Grb2-EGFR complex nih.gov
1-tert-Butyl-1H-tetrazole-5-thiolTBTCysteine-reactiveSpecific, but not fully detailed conditionsProtein-protein interaction studies smolecule.com

Computational and Theoretical Investigations of 1h Tetrazole 5 Thiol Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecule, which in turn dictate its structure, stability, and reactivity.

Density Functional Theory (DFT) has become a primary method for investigating the molecular and electronic properties of tetrazole systems. sjpas.comacs.org DFT studies focus on the electron density to calculate the energy and properties of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgresearchgate.net The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. acs.org The difference between these two energies, known as the HOMO-LUMO energy gap (E_gap), is a critical indicator of chemical reactivity and stability. acs.orgresearchgate.net

For tetrazole derivatives, DFT calculations are used to determine how different functional groups attached to the ring affect these electronic properties. acs.orgresearchgate.net For instance, studies on tetrazole derivatives as corrosion inhibitors have shown that a smaller energy gap often correlates with higher reactivity and a greater ability for the molecule to form bonds with a metal surface. acs.org Quantum chemical parameters calculated via DFT, such as electronegativity, chemical hardness, and the electrophilicity index, provide further insights into the molecule's behavior. sjpas.com These theoretical descriptors help measure a molecule's ability to accept electrons and form bonds with nucleophiles. sjpas.com

Table 1. Quantum Chemical Parameters Calculated by DFT for Tetrazole Derivatives. These parameters help in theoretically assessing the reactivity and stability of molecules.
ParameterDescriptionSignificance in Molecular Studies
E_HOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron-containing orbital.Indicates the tendency of a molecule to donate electrons. acs.org
E_LUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first vacant orbital.Indicates the tendency of a molecule to accept electrons. acs.org
Energy Gap (ΔE = E_LUMO - E_HOMO)The difference in energy between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity and lower stability. acs.orgresearchgate.net
Chemical Hardness (η)Resistance to change in electron distribution.Related to the stability and reactivity of the molecule.
Softness (σ)The reciprocal of hardness, a measure of the ease of changing the electron cloud shape.Measures the molecule's polarizability. sjpas.com
Electrophilicity Index (ω)Measures the ability of a molecule to accept electrons.Indicates the likelihood of a molecule attracting and bonding with an electron donor. sjpas.com

Computational studies are instrumental in predicting the reactivity of 1H-tetrazole-5-thiol and the pathways its reactions are likely to follow. A key aspect is determining the chemoselectivity of reactions, as the molecule possesses multiple potential reaction sites, notably the sulfur atom and the nitrogen atoms of the tetrazole ring. acs.org

For example, theoretical investigations have explored the hydroamination of styrenes with 1-phenyl-1H-tetrazole-5-thiol. acs.org A plausible mechanism proposed based on these studies suggests that a Lewis acid catalyst, such as iodine, activates the styrene (B11656). acs.org Subsequently, a nitrogen atom of the tetrazole acts as a nucleophile, leading to the formation of a C-N bond, a process favored over a C-S bond formation. acs.org This chemoselective hydroamination is significant because 1H-tetrazole-5-thiols are otherwise prone to oxidation to disulfides in the presence of iodine. acs.org Other studies have described dehydrative nucleophilic substitutions where the reaction can be directed toward either sulfur (kinetic product) or nitrogen (thermodynamic product) by changing the reaction temperature. researchgate.net Computational analysis also helps elucidate radical-chain pathways, such as those involving a tetrazolethiyl radical, by modeling the energetics of steps like hydrogen atom transfer. researchgate.net

This compound can exist in different tautomeric forms, primarily the thiol (C–SH) and thione (C=S) forms. sjpas.comscience.gov DFT calculations are crucial for determining the relative stability of these tautomers. core.ac.ukmdpi.com Studies on the related 1-methyl derivative show that the thione tautomer (1-methyl-1,4-dihydro-5H-tetrazole-5-thione) is the most stable form in the gas phase, corresponding to the global energy minimum. core.ac.uk The most stable thiol tautomer (1-methyl-1H-tetrazol-5-thiol) was calculated to be significantly higher in energy. core.ac.uk

Furthermore, conformational analysis reveals different spatial arrangements of the atoms. The 1-methyl-1H-tetrazol-5-thiol tautomer can exist in at least two conformers, with the form where the methyl group and the sulfhydryl hydrogen atom are on opposite sides being more stable. core.ac.uk This stability is attributed to the avoidance of steric hindrance between the methyl group and the thiol hydrogen. core.ac.uk Such computational investigations into tautomerism are essential, as the dominant form of the molecule dictates its chemical behavior and interaction modes. core.ac.ukmdpi.com

Table 2. Calculated Relative Energies of 1-Methyl-1H-tetrazole-5-thiol Tautomers and Conformers. The thione form is significantly more stable than the thiol forms.
Tautomer/ConformerRelative Energy (kJ mol⁻¹)Key Structural Feature
1-methyl-1,4-dihydro-5H-tetrazole-5-thione0.0 (Global Minimum)The most stable thione tautomer. core.ac.uk
1-methyl-1H-tetrazol-5-thiol (Conformer A)32.5Most stable thiol tautomer; methyl and SH groups are anti. core.ac.uk
1-methyl-1H-tetrazol-5-thiol (Conformer B)41.7 (9.2 higher than A)Less stable thiol conformer due to CH₃/H(S) interaction. core.ac.uk
1-methyl-1,2-dihydro-5H-tetrazol-5-thione104.5Highly unstable thione tautomer due to repulsion. core.ac.uk

Prediction of Reactivity and Reaction Pathways

Molecular Dynamics Simulations for Interfacial Phenomena and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comarxiv.org This technique is particularly valuable for investigating interfacial phenomena, such as the adsorption of molecules onto a surface. arxiv.orgnsf.gov In the context of this compound and its derivatives, MD simulations have been employed to understand their behavior as corrosion inhibitors at a metal-solution interface. mdpi.comresearchgate.net

The methodology involves creating a simulation box containing the metal surface (e.g., iron or copper), the corrosive medium (e.g., an acidic solution), and the inhibitor molecules. mdpi.com By applying a force field—a set of parameters that defines the potential energy and forces between atoms—the simulation tracks the trajectories of all particles. nsf.gov This allows researchers to visualize how the inhibitor molecules approach and adsorb onto the metal surface, forming a protective layer. mdpi.com Key outputs from these simulations are the interaction and binding energies, which quantify the strength of the adsorption. researchgate.net A higher negative adsorption energy suggests stronger interaction and more stable adsorption. researchgate.net MD simulations can reveal the preferred orientation of the adsorbed molecules (e.g., planar or perpendicular) and identify the specific atoms involved in the bonding with the surface. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The analysis maps the electron distribution of a molecule in a crystal, generating a unique surface that partitions the crystal space. This method provides a graphical representation of close contacts between neighboring molecules. nih.govscirp.org

Table 3. Contribution of Interatomic Contacts to the Hirshfeld Surface for 1-(2-fluoro-phenyl)-1H-tetrazole-5(4H)-thione. This data quantifies the importance of different intermolecular forces in the crystal structure. nih.gov
Interaction TypeContribution (%)
N⋯H/H⋯N21.9
S⋯H/H⋯S21.1
H⋯H14.6
F⋯H/H⋯F11.8
C⋯H/H⋯C9.5

Molecular Docking and Binding Affinity Predictions (Excluding specific biological activity prediction, focusing on methodology)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein). mums.ac.irnih.gov The primary goal of this methodology is to model the interaction between the ligand and the active site of the receptor at an atomic level. arkat-usa.org

The process begins with the three-dimensional structures of both the ligand and the receptor. The ligand's structure can be optimized using computational methods like the MM+ method. mums.ac.ir Docking software, such as GOLD 5.2, then systematically explores various possible binding poses of the ligand within the receptor's binding site. mums.ac.ir Each pose is evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov A lower binding energy typically suggests a more stable ligand-receptor complex. nih.gov The methodology focuses on identifying key interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. mums.ac.ir Molecular docking is widely used in drug discovery as a virtual screening tool to identify molecules that have a high probability of binding to a specific biological target. ias.ac.inresearchgate.net

Advanced Spectroscopic and Characterization Techniques in 1h Tetrazole 5 Thiol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives and Complexes (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1H-tetrazole-5-thiol derivatives and their metal complexes. researchgate.netrdd.edu.iqresearchgate.net Through the analysis of ¹H, ¹³C, and, where applicable, ³¹P nuclei, researchers can gain detailed insights into the molecular framework, electronic environment, and coordination modes.

¹H NMR Spectroscopy is fundamental in identifying the protons within a molecule. For derivatives of this compound, the chemical shifts of protons on substituent groups, such as phenyl or alkyl chains, provide direct evidence of the compound's structure. chemicalbook.compnrjournal.comresearchgate.net For instance, in 1-phenyl-1H-tetrazole-5-thiol, the aromatic protons typically appear as multiplets in the range of δ 7.6-7.8 ppm. chemicalbook.com In S-alkylated derivatives like 5-(benzylthio)-1H-tetrazole, the methylene (B1212753) (-S-CH₂-) protons are observed around δ 4.58 ppm, while the N-H proton of the tetrazole ring can appear as a broad singlet between δ 11.50-13.40 ppm. pnrjournal.com The disappearance of the S-H proton signal upon complexation is a key indicator of deprotonation and coordination to a metal center. rdd.edu.iq

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shift of the C5 carbon (the carbon attached to the sulfur atom) is particularly diagnostic, appearing in the range of δ 154-165 ppm, which can shift upon coordination or substitution. researchgate.netresearchgate.net For example, in a series of 5-arylamino-1H-tetrazoles, the C5 carbon of the tetrazole ring was observed at approximately δ 155-157 ppm. researchgate.net In mercury(II) complexes with 1-phenyl-1H-tetrazole-5-thiol and phosphine (B1218219) co-ligands, distinct signals for the carbons of both the tetrazole derivative and the phosphine ligands are observed, confirming the formation of the mixed-ligand complexes. researchgate.net

³¹P NMR Spectroscopy is invaluable for studying complexes that incorporate phosphine ligands. researchgate.netsjpas.com The chemical shift (δ) and the coupling constants, particularly the platinum-phosphorus coupling constant (¹J(Pt-P)), provide definitive evidence of coordination and can help elucidate the geometry of the complex. sjpas.comrsc.org For instance, in platinum(II) complexes of 1-methyl-1H-tetrazole-5-thiol (Hmtz) and 1-phenyl-1H-tetrazole-5-thiol (Hptz) with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), the ³¹P-{¹H} NMR spectra show singlet peaks, indicating the formation of a single isomer. sjpas.com The observed ¹J(Pt-P) coupling constants of around 3060 Hz support the coordination of the tetrazole ligand to the platinum center through the sulfur atom. sjpas.com Similarly, in mercury(II) complexes with various diphosphine ligands, the ³¹P-{¹H} NMR spectra confirm the bidentate chelation of the diphosphine ligands, resulting in a tetrahedral geometry around the mercury ion. rdd.edu.iqresearchgate.net

Table 1: Representative NMR Data for this compound Derivatives and Complexes

Compound/Complex Nucleus Chemical Shift (δ, ppm) Key Observations Reference(s)
1-Phenyl-1H-tetrazole-5-thiol ¹H 7.61 - 7.78 (m, Ar-H) Multiplets corresponding to phenyl protons. chemicalbook.com
5-(Benzylthio)-1H-tetrazole ¹H 4.58 (s, -S-CH₂) Singlet for the benzyl (B1604629) methylene protons. pnrjournal.com
11.50-13.40 (s, N-H) Broad singlet for the acidic tetrazole proton. pnrjournal.com
1-Methyl-4-(1-phenylethyl)-1,4-dihydro-5H-tetrazole-5-thione ¹³C 163.7 (C=S) Chemical shift indicative of the thione carbon. acs.org
[Pt(ptz)₂(dppe)] ³¹P 47.19 Singlet peak indicating a single chemical environment for phosphorus atoms. sjpas.com
¹J(Pt-P) = 3063.2 Hz Coupling constant confirms Pt-P bonding. sjpas.com
[Hg(ptt)₂(dppm)] ³¹P 23.45 Confirms coordination of the dppm ligand. rdd.edu.iqresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Analysis

Infrared (IR) spectroscopy is a powerful and widely used technique for identifying functional groups and probing the coordination environment of this compound and its complexes. vulcanchem.comlookchem.com The vibrational frequencies of specific bonds provide a molecular fingerprint, and shifts in these frequencies upon complexation reveal how the ligand binds to a metal center. sjpas.comlookchem.com

A key feature in the IR spectrum of the free this compound ligand is the S-H stretching vibration, which typically appears in the region of 2550-2600 cm⁻¹. sjpas.comlibretexts.org The disappearance of this band in the spectra of metal complexes is a strong indication that the thiol proton has been lost and the ligand has coordinated to the metal ion in its deprotonated, thiolate form. rdd.edu.iqsjpas.comlookchem.com

The spectrum of the ligand also shows characteristic bands for the tetrazole ring, including N=N and C=N stretching vibrations, often found between 1300 and 1600 cm⁻¹. pnrjournal.com The C-S stretching vibration is another important diagnostic peak, usually observed around 700-750 cm⁻¹. sjpas.com Shifts in the positions of these bands upon complexation can provide insight into the coordination mode. For example, a shift in the C-S stretching vibration suggests that the sulfur atom is involved in bonding to the metal. sjpas.com In some complexes, the ligand coordinates through one of the nitrogen atoms of the tetrazole ring, which also results in shifts of the ring vibration frequencies. rdd.edu.iq

Table 2: Key IR Vibrational Frequencies (cm⁻¹) for this compound and its Complexes

Functional Group Free Ligand (Hptt) Metal Complex Significance of Change Reference(s)
ν(S-H) ~2546 - 2781 Absent Deprotonation and coordination via sulfur. sjpas.comlookchem.com
ν(C=N) / ν(N=N) ~1398 - 1594 Shifted Indicates coordination involving the tetrazole ring. pnrjournal.comlookchem.com
ν(C-S) ~702 - 752 Shifted Indicates coordination via the sulfur atom. sjpas.com
ν(O-H) N/A ~3459 (broad) Presence of water or hydroxyl groups in the complex. lookchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is used to study the electronic properties of this compound derivatives and to monitor the progress of reactions. pnrjournal.comtandfonline.com The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org

For simple tetrazole derivatives, the primary absorptions, corresponding to π→π* transitions, often occur in the vacuum UV region (< 200 nm). pnrjournal.com However, the introduction of substituents, particularly aromatic rings, can shift these absorptions to more accessible wavelengths. For example, 5-(benzylthio)-1H-tetrazole dissolved in DMSO shows a distinct absorbance peak at 271 nm. pnrjournal.com In palladium(II) complexes with 1-methyl-1H-tetrazole-5-thiol, electronic transitions are observed in the range of 26,737–47,169 cm⁻¹ (212-374 nm), which are assigned to ligand-to-metal charge transfer (LMCT) bands. researchgate.net

UV-Vis spectroscopy is also a valuable tool for monitoring reaction kinetics. thermofisher.com By tracking the change in absorbance at a specific wavelength corresponding to a reactant or product, the rate of a reaction can be determined. thermofisher.com For instance, the photodecomposition of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones has been monitored by observing the changes in their UV spectra upon irradiation. nih.gov The presence of clean isosbestic points in the spectra during the reaction suggests a direct conversion of the reactant to a single photoproduct. nih.gov Similarly, the progress of cycloaddition reactions to synthesize tetrazoles can be monitored using UV-Vis spectroscopy. acs.org The stability of these compounds under different conditions can also be assessed by monitoring their UV-Vis spectra over time.

X-ray Diffraction (XRD) Studies for Crystal Structure Determination of Complexes and Derivatives

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique has been instrumental in characterizing the structures of numerous this compound derivatives and their metal complexes, providing unambiguous information on bond lengths, bond angles, coordination geometries, and intermolecular interactions. lookchem.comtandfonline.comscispace.com

XRD studies have revealed the diverse coordination modes of the this compound ligand. It can act as a monodentate ligand, coordinating through either the sulfur atom or a nitrogen atom. researchgate.net It can also function as a bidentate ligand, bridging two metal centers through its sulfur and a nitrogen atom (μ₂-κN, κS mode) or through two sulfur atoms (μ₂-κS, κS mode). researchgate.netlookchem.com

For example, a single-crystal XRD analysis of a dinuclear cadmium complex, [Cd₂I₂(2,2′-bipy)₂(ptt)₂], showed that two 1-phenyl-1H-tetrazole-5-thiolate (ptt⁻) anions bridge the two cadmium centers in a μ₂-κS, κS fashion. researchgate.netlookchem.com In another cobalt complex, {[Co₂(OH)₂(2,2′-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂}, the Hptt ligands adopt a μ₂-κN, κS bridging mode. researchgate.netlookchem.com Isostructural cobalt and cadmium complexes, [Co(ptt)₂]n and [Cd(ptt)₂]n, were found to have one-dimensional chain structures containing 8-membered [M₂S₂C₂N₂] rings. researchgate.netlookchem.com

XRD has also been used to determine the crystal structures of silver(I) and copper(I) π-complexes with 5-(allylthio)-1-phenyl-1H-tetrazoles, revealing how the metal ions interact with both the tetrazole ring nitrogens and the C=C bond of the allyl group. scispace.comchem-soc.si These structural details are crucial for understanding the properties and potential applications of these materials.

Electrochemical Techniques (Cyclic Voltammetry, Electrochemical Impedance Spectroscopy) for Redox Behavior and Interfacial Studies

Electrochemical techniques are pivotal in elucidating the redox characteristics and interfacial behavior of this compound and its derivatives. Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are particularly powerful methods that provide detailed insights into electron transfer processes, adsorption phenomena, and the formation of protective layers at electrode-electrolyte interfaces. These studies are crucial for applications ranging from corrosion inhibition to the development of novel electronic materials.

Cyclic Voltammetry (CV) for Redox Behavior Analysis

Cyclic voltammetry is a versatile electroanalytical technique used to investigate the electrochemical behavior of compounds. In the context of this compound research, CV is employed to study the redox potentials and electron transfer kinetics of the molecule itself and, more commonly, its metal complexes.

Research on metal complexes incorporating 1-phenyl-1H-tetrazole-5-thiol (Hptt) has utilized CV to characterize their redox properties. For instance, studies on cobalt (II) complexes have shown quasi-reversible redox behavior, which is attributed to a one-electron transfer process corresponding to the Co(II)/Co(III) redox couple. researchgate.net Similarly, certain copper (II) complexes with this compound derivatives have been analyzed using CV. The voltammograms for these complexes often exhibit a single redox peak, indicating a reversible one-electron transfer process. jetir.org

The technique is also applied in potentiodynamic polarization studies, a method related to CV, to assess the corrosion inhibition mechanism. For example, when 1-phenyl-1H-tetrazole-5-thiol (PTZ) was studied as a corrosion inhibitor for Q235 steel in an acidic medium, the polarization curves revealed that it functions as a mixed-type inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net In contrast, for aluminum in HCl solution, it was found to act primarily as a cathodic-type inhibitor. researchgate.net These findings demonstrate the ability of CV and related techniques to probe the specific interactions between the inhibitor and different metal surfaces.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Studies

Electrochemical Impedance Spectroscopy is a non-destructive technique that provides detailed information about the processes occurring at the interface between an electrode and a solution. It is exceptionally sensitive to changes in the interfacial properties, making it ideal for studying corrosion inhibition and the formation of surface films.

In the study of this compound as a corrosion inhibitor, EIS is used to model the interface as an equivalent electrical circuit. The key parameters derived from EIS data are the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A higher Rct value signifies greater resistance to charge transfer across the metal-solution interface, indicating better corrosion inhibition.

Double-Layer Capacitance (Cdl): This represents the capacitance of the electrical double layer at the interface. A decrease in Cdl is typically associated with the adsorption of inhibitor molecules on the metal surface, which displaces water molecules and decreases the local dielectric constant and/or increases the thickness of the double layer.

Studies on both aluminum and Q235 steel have consistently shown that the addition of 1-phenyl-1H-tetrazole-5-thiol to a corrosive acidic solution leads to a significant increase in the Rct value and a concurrent decrease in the Cdl value. researchgate.netresearchgate.net This provides strong evidence for the formation of a protective adsorbed layer of the inhibitor on the metal surface, which acts as a barrier to the corrosive medium. The inhibition efficiency (IE%) is often calculated from the Rct values, and it has been shown to increase with higher concentrations of the inhibitor.

The adsorption behavior of 1-phenyl-1H-tetrazole-5-thiol on metal surfaces has been found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the surface. researchgate.netresearchgate.net

The following tables summarize representative data from EIS studies on the corrosion inhibition performance of 1-phenyl-1H-tetrazole-5-thiol (PTZ) on different metals.

Table 1: EIS Parameters for Q235 Steel Corrosion in 1 M HCl with PTZ researchgate.net

PTZ Concentration (mM)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)
058.678.4-
0.05298.555.280.3
0.1652.848.991.0
0.51589.639.196.3
1.01856.235.696.8
5.02015.330.297.1

This table is interactive. You can sort the columns by clicking on the headers.

Table 2: EIS Parameters for Aluminum Corrosion in 1.0 M HCl with 1-phenyl-1H-tetrazole-5-thiol researchgate.net

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)
018.2115.2-
1x10⁻⁵45.578.660.0
5x10⁻⁵95.855.481.0
1x10⁻⁴140.045.187.0
5x10⁻⁴260.432.793.0
1x10⁻³313.728.394.2

This table is interactive. You can sort the columns by clicking on the headers.

These electrochemical studies, combining the redox insights from Cyclic Voltammetry and the detailed interfacial analysis from Electrochemical Impedance Spectroscopy, provide a comprehensive understanding of the electronic and structural behavior of this compound at material interfaces, underpinning its application as an effective corrosion inhibitor.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methods for 1H-tetrazole-5-thiol and its derivatives is a key area of future research. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. To address these challenges, researchers are exploring greener alternatives.

A promising approach involves the use of recyclable catalysts, such as nano-CuFe2O3, in aqueous media. nih.gov This method has been successfully employed for the synthesis of quinazolinone-tetrazole conjugates, demonstrating the potential for cleaner production processes. nih.gov Another sustainable strategy is the use of ultrasound irradiation, which can accelerate reaction times and improve yields in the synthesis of 5-substituted 1H-tetrazoles. grafiati.com The development of one-pot multicomponent reactions also presents an efficient and atom-economical route to novel tetrazole derivatives. grafiati.com Furthermore, the catalytic dimerization of 1-phenyl-1H-tetrazole-5-thiol using metalloporphyrin catalysts in alkaline methanol (B129727) solutions offers a mild and efficient route to disulfide derivatives. scirp.org

Future research will likely focus on expanding the scope of these green methodologies, exploring new catalytic systems, and developing solvent-free reaction conditions to further enhance the sustainability of this compound synthesis.

Design of Advanced Coordination Assemblies with Tunable Functionalities

The ability of this compound to coordinate with a wide range of metal ions through its nitrogen and sulfur donor atoms makes it an excellent ligand for the construction of advanced coordination assemblies. researchgate.netresearchgate.net These assemblies, including metal-organic frameworks (MOFs) and coordination polymers, exhibit a diverse range of structures and functionalities.

Researchers have synthesized and characterized numerous complexes of this compound derivatives with metals such as cobalt, cadmium, and mercury. researchgate.net These complexes display interesting magnetic and fluorescent properties, which can be tuned by modifying the metal center and the substituents on the tetrazole ring. researchgate.net For instance, cobalt complexes have shown strong antiferromagnetic interactions, while certain cadmium complexes exhibit fluorescence in the solid state. researchgate.net The coordination behavior of this compound can be influenced by the presence of co-ligands, leading to the formation of mixed-ligand complexes with unique structural features and properties. researchgate.netresearchgate.net

The design of new coordination assemblies with tailored functionalities for applications in gas storage, catalysis, and sensing is a major focus of future research. The exploration of in situ reactions, where the tetrazole ligand is modified during the coordination process, offers a pathway to novel and complex structures. researchgate.net

Integration into Smart Materials and Responsive Systems

The unique properties of this compound and its derivatives make them promising candidates for integration into smart materials and responsive systems. These materials can change their properties in response to external stimuli such as light, temperature, or pH.

One area of exploration is the development of polymers decorated with tetrazole moieties. researchgate.net Light-induced thiol-ene polymerization has been utilized to create novel tetrazole-decorated polymers with potential applications in biomaterials and energy storage. The nitrogen-rich nature of the tetrazole ring contributes to a range of biological properties, including antibacterial and anti-inflammatory activities, making these polymers attractive for biomedical applications. researchgate.net

Future work will likely involve the synthesis of novel tetrazole-containing monomers and the exploration of different polymerization techniques to create a wider range of smart materials. The development of stimuli-responsive hydrogels, coatings, and drug delivery systems based on this compound is a particularly promising avenue for future research.

Further Computational Modeling for Predictive Chemistry and Material Design

Computational modeling plays an increasingly vital role in understanding the properties of this compound and in guiding the design of new materials. acs.org Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic structure, spectroscopic properties, and reactivity of tetrazole derivatives and their metal complexes. acs.org

Theoretical calculations have been employed to study the electronic properties and photochemistry of tetrazole thiones, providing insights into their reaction mechanisms. acs.org Computational models can also predict the tautomeric forms of tetrazole derivatives and help in the interpretation of experimental spectroscopic data. vulcanchem.com For coordination compounds, quantum-chemical calculations can propose the preferred coordination modes of tetrazole-thiol ligands on nanoparticle surfaces. researchgate.net

The continued development and application of computational methods will be crucial for accelerating the discovery of new this compound-based materials with desired properties. Integrating computational screening with experimental synthesis will enable a more rational and efficient approach to material design.

Methodological Advancements in Analytical and Characterization Techniques for Complex Systems

As the complexity of materials and systems based on this compound increases, so does the need for advanced analytical and characterization techniques. A variety of methods are currently used to characterize these compounds and their assemblies, including HPLC, FTIR, NMR spectroscopy, and single-crystal X-ray diffraction. nih.govresearchgate.netnih.gov

For instance, a fast and sensitive HPLC method has been developed for the quantitative determination of 1-methyl-1H-tetrazole-5-thiol in human plasma. nih.gov Spectroscopic techniques like FTIR and NMR are essential for elucidating the structure and bonding in metal complexes of this compound. researchgate.net Single-crystal X-ray diffraction provides definitive structural information for crystalline materials. nih.gov

Future research in this area will focus on developing and applying more sophisticated analytical techniques to probe the structure and dynamics of complex systems. This includes in situ characterization methods to monitor reactions and transformations in real-time, as well as advanced imaging techniques to visualize the morphology of nanomaterials and polymers. The combination of multiple analytical techniques will be essential for a comprehensive understanding of these complex systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-tetrazole-5-thiol derivatives, and how are they optimized?

  • Methodological Answer : The synthesis often involves alkylation or nucleophilic substitution reactions. For example, alkylation of this compound with substituted benzyl chlorides in PEG-400 using Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C yields high-purity products. Reaction progress is monitored via TLC, followed by isolation via ice-water quenching and recrystallization . Continuous flow methods using hydrazoic acid and nitriles in microreactors improve safety and scalability, achieving high yields (>90%) under controlled conditions .

Q. How can the purity and structural integrity of this compound derivatives be validated?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • IR Spectroscopy : Confirms the presence of thiol (–SH) and tetrazole ring (C–N stretch at ~1450 cm⁻¹).
  • ¹H/¹³C NMR : Identifies substituent environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.1–2.5 ppm).
  • HPLC : Quantifies purity using internal standards (e.g., m-cresol) with system suitability criteria (resolution ≥20, RSD ≤1% for peak area ratios) .

Q. What are the key applications of this compound in coordination chemistry?

  • Methodological Answer : The deprotonated thioamide group acts as a ligand for metal complexes. For example, organotin(IV) complexes are synthesized by reacting 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol with tin halides in alkaline media. Stability constants and coordination modes are determined via potentiometric titration and X-ray crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes, such as mixtures of 1- and 2-dichlorovinyltetrazole isomers?

  • Methodological Answer : Reactions with trichloroethylene may yield isomeric mixtures due to competing S- and N-alkylation pathways. Optimization involves adjusting solvent polarity (e.g., using DMF for N-selectivity) or low-temperature conditions (<0°C) to kinetically favor one pathway. Post-reaction separation via column chromatography (silica gel, hexane/ethyl acetate) isolates isomers .

Q. What strategies mitigate thermal instability in 5-substituted dichlorovinyltetrazoles?

  • Methodological Answer : Stabilization is achieved via:

  • Polymerization : Initiating radical polymerization with AIBN at 60°C to form thermally stable polymers.
  • Derivatization : Converting unstable intermediates into sulfonamide or triazole derivatives via cycloaddition .

Q. How can this compound derivatives be tailored for medicinal applications, such as antibacterial agents?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide modifications:

  • Alkylation : Introducing phenacyl or chloromethyl groups enhances antibacterial potency against E. coli and S. aureus (MIC values <10 µg/mL).
  • Schiff base formation : Condensation with aromatic aldehydes improves lipophilicity and membrane penetration .

Q. What analytical challenges arise in quantifying trace impurities like 1-(2-hydroxyethyl)-1H-tetrazol-5-thiol?

  • Methodological Answer : HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile:phosphate buffer, pH 3.0) achieves separation. Method validation requires linearity (R² >0.999), precision (RSD <2%), and LOD/LOQ <0.1 µg/mL. System suitability tests ensure resolution between analytes and internal standards .

Q. How are this compound derivatives applied in materials science, such as perovskite solar cells?

  • Methodological Answer : Derivatives like 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol act as molecular conditioning agents. They passivate surface defects in perovskite films via thiol (–SH) coordination, reducing non-radiative recombination and enhancing device stability (PCE >23%). FTIR and XPS confirm chemisorption on perovskite surfaces .

Methodological Notes

  • Synthetic Optimization : Use of PEG-400 as a green solvent enhances reaction efficiency and reduces waste .
  • Safety : Hydrazoic acid in continuous flow reactors minimizes explosion risks compared to batch methods .
  • Data Validation : Cross-reference NMR shifts with computational tools (e.g., DFT) to confirm assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.